

# 4-(6-Chloropyridazin-3-yl)benzaldehyde

## molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 4-(6-Chloropyridazin-3-yl)benzaldehyde

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An In-Depth Technical Guide to **4-(6-Chloropyridazin-3-yl)benzaldehyde**: A Core Scaffold for Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4-(6-chloropyridazin-3-yl)benzaldehyde**, a pivotal chemical intermediate in contemporary pharmaceutical research and development. We delve into its fundamental chemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the synthesis of high-value therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the utilization of this versatile building block for creating novel agents targeting critical disease pathways, including cancer and inflammation.

## Introduction: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, nitrogen-containing heterocycles like pyridazine are of paramount importance due to their ability to engage in a wide array of biological interactions, including hydrogen bonding and pi-stacking, with enzyme active sites and receptors. **4-(6-Chloropyridazin-3-yl)benzaldehyde** emerges as a particularly valuable

intermediate by strategically combining the bio-isosteric potential of the pyridazine ring with the versatile reactivity of a benzaldehyde functional group.

The 6-chloropyridazine moiety serves as a stable, yet reactive, core. The chlorine atom can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, allowing for molecular elaboration. The benzaldehyde group is a classical precursor for a multitude of transformations, enabling the construction of complex molecular architectures such as chalcones, imines, and alcohols, which are prevalent in bioactive molecules. This dual functionality makes **4-(6-chloropyridazin-3-yl)benzaldehyde** a highly sought-after starting material for building libraries of novel compounds for high-throughput screening and lead optimization.

## Chemical Identity and Physicochemical Properties

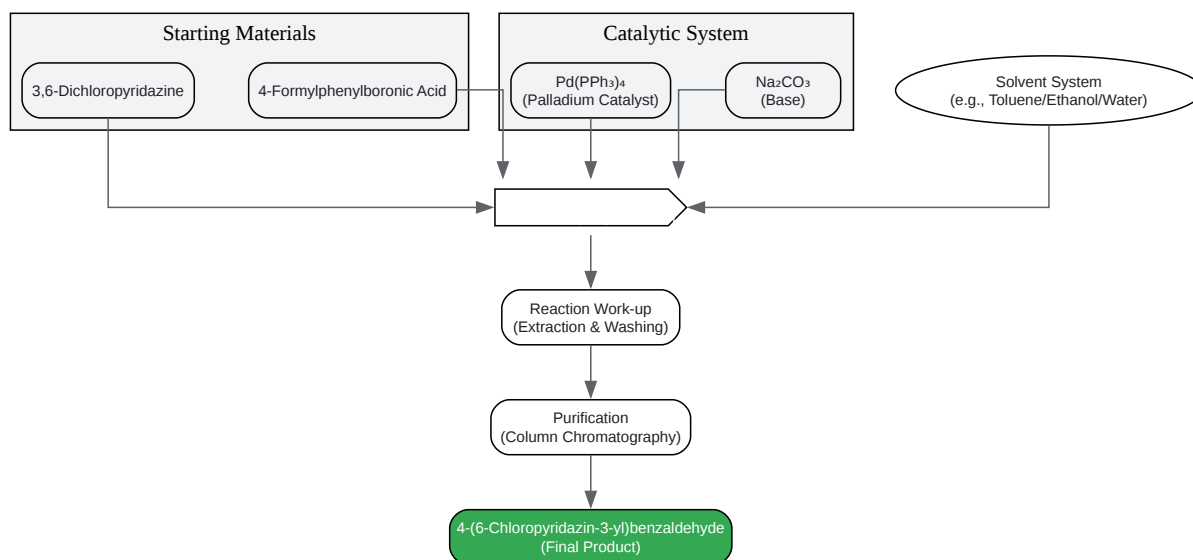
The foundational step in utilizing any chemical reagent is a thorough understanding of its basic properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.

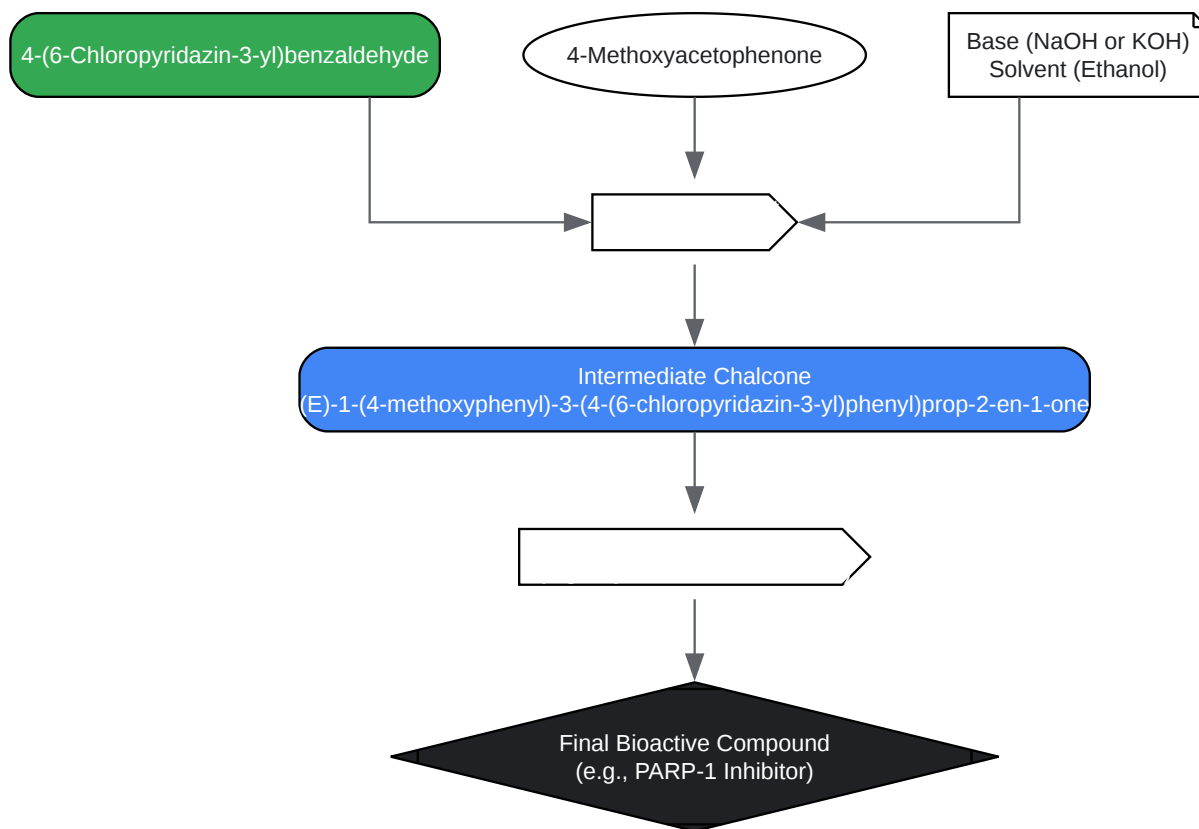
Property	Value	Source
IUPAC Name	4-(6-Chloropyridazin-3-yl)benzaldehyde	-
CAS Number	914349-19-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>7</sub> ClN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	218.64 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Typically an off-white to yellow solid	-
SMILES	<chem>O=Cc1ccc(-c2ccc(Cl)nn2)cc1</chem>	<a href="#">[4]</a>
InChI Key	ONXNMPPQTHFGTJ-UHFFFAOYSA-N	<a href="#">[4]</a>

## Synthesis and Purification: A Validated Protocol

The efficient synthesis of **4-(6-chloropyridazin-3-yl)benzaldehyde** is crucial for its application. The most common and robust method involves a Suzuki-Miyaura cross-coupling reaction. This choice is predicated on the reaction's exceptional tolerance for various functional groups (like the aldehyde), its high yields, and the commercial availability of the starting materials.

## Synthetic Workflow Diagram





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## References

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